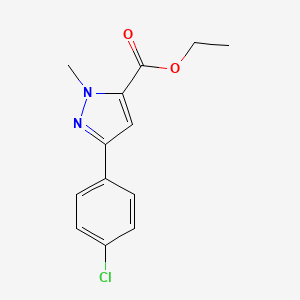![molecular formula C11H11F3O3 B1453544 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid CAS No. 1281486-93-8](/img/structure/B1453544.png)
2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Übersicht
Beschreibung
2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid is a chemical compound with the CAS Number: 1281486-93-8 . It has a molecular weight of 248.2 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11F3O3/c1-7(10(15)16)6-8-2-4-9(5-3-8)17-11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Wissenschaftliche Forschungsanwendungen
Electrochromic Devices
4-(Trifluoromethoxy)phenyl: -containing polymers, which include the compound , have been identified as promising anodic materials for electrochromic devices (ECDs). These materials can change color reversibly when a potential is applied or during a redox process. They are particularly useful in applications such as auto-dimming mirrors, smart windows, and energy storage devices . The introduction of the electron-withdrawing trifluoromethoxy unit in these polymers lowers the HOMO and LUMO energy levels, which is beneficial for the electrochromic behavior .
Pain Management
In the field of pain management, compounds with the trifluoromethoxy group have been studied for their potential as CGRP receptor antagonists. These antagonists can help manage pain by targeting the meningeal blood vessels and dura, which are innervated by peripheral sensory trigeminal nerves . This application is particularly relevant in the treatment of conditions like migraines, where neurotransmitter modulation is a key therapeutic strategy .
Organic Synthesis
The compound is also significant in organic synthesis, where it can be used as a building block for various chemical reactions. Its molecular structure, which includes both a methyl group and a trifluoromethoxy phenyl group, makes it a versatile reagent that can be incorporated into a wide range of synthetic pathways to create complex molecules .
Material Science
In material science, the trifluoromethoxy phenyl group is valuable due to its electron-withdrawing properties. This characteristic can be exploited to modify the electronic properties of materials, such as polymers, to enhance their performance in electronic devices .
Pharmaceutical Research
The trifluoromethoxy group is often included in pharmaceutical compounds due to its ability to improve the metabolic stability and bioavailability of drugs. It can also influence the binding affinity of drugs to their targets, making it an important moiety in drug design .
Environmental Engineering
Compounds containing the trifluoromethoxy group are being explored for their use in environmental engineering, particularly in the development of sensors and filtration materials that can detect or remove pollutants from water and air .
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-7(10(15)16)6-8-2-4-9(5-3-8)17-11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVJHZZQDZTGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



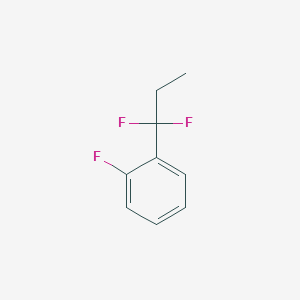
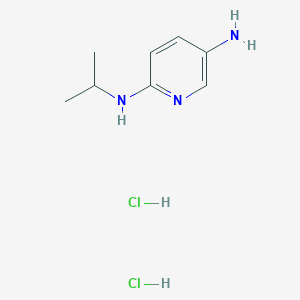
![1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B1453465.png)
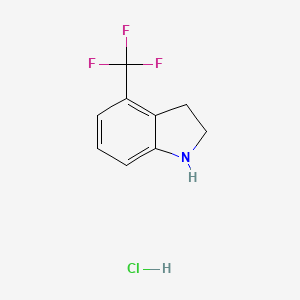
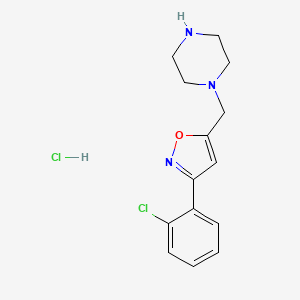
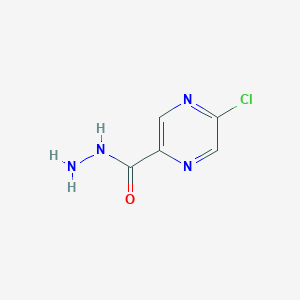
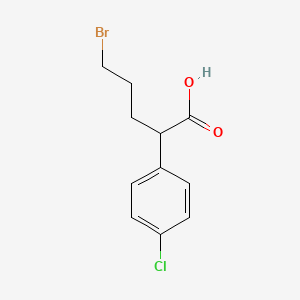

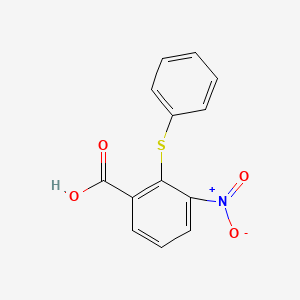
![[3-(2-Ethoxyphenoxymethyl)-4-fluorophenyl]methanamine hydrochloride](/img/structure/B1453476.png)
![3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B1453477.png)


